2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
2-(allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, often involving reagents like hydrogen peroxide or peracids, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may be facilitated using agents such as sodium borohydride, targeting specific double bonds within the structure.
Substitution: : Nucleophilic substitution reactions can occur, especially at reactive sites of the pyrimidine or quinoline rings, using reagents like alkyl halides.
The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides, while reduction typically leads to the formation of more saturated derivatives.
Scientific Research Applications: 2-(Allylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has found numerous applications in scientific research:
Chemistry: : It serves as a model compound for studying heterocyclic chemistry and reaction mechanisms.
Biology: : The compound exhibits potential biological activities, making it a candidate for studying interactions with enzymes or receptors.
Medicine: : Preliminary research suggests possible pharmacological effects, including anti-inflammatory and anticancer properties.
Industry: : Used as an intermediate in the synthesis of more complex molecules, it finds applications in the pharmaceutical industry.
Mechanism of Action: The mechanism by which this compound exerts its effects often involves binding to specific molecular targets, such as enzymes or receptors. The interaction might result in the modulation of biological pathways, influencing processes like cell proliferation, apoptosis, or inflammatory responses. The allylthio group is thought to play a crucial role in its activity by facilitating the binding affinity to target molecules.
Comparison with Similar Compounds: When compared to similar compounds, such as 2-(methylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione or 2-(ethylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, this compound stands out due to the presence of the allylthio group, which may enhance its reactivity and binding properties. Each variation in the substituent group can significantly influence the compound's overall behavior and applications, highlighting the uniqueness of the allylthio derivative.
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Properties
IUPAC Name |
5-phenyl-2-prop-2-enylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-2-11-26-20-22-18-17(19(25)23-20)15(12-7-4-3-5-8-12)16-13(21-18)9-6-10-14(16)24/h2-5,7-8,15H,1,6,9-11H2,(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFUHXUTAAWJDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CC=C4)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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